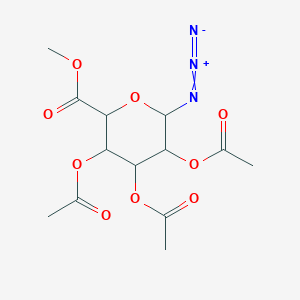

Methyl 3,4,5-tris(acetyloxy)-6-azidooxane-2-carboxylate

Description

Methyl 3,4,5-tris(acetyloxy)-6-azidooxane-2-carboxylate (CAS 13992-26-2) is a carbohydrate-derived compound with the IUPAC name [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate . It features a hexose-derived oxane ring substituted with three acetyloxy groups at positions 3, 4, and 5, an azido group at position 6, and a methyl ester at position 2. This structure makes it a versatile intermediate in organic synthesis, particularly for glycosylation reactions and click chemistry applications via azide-alkyne cycloaddition .

Properties

IUPAC Name |

methyl 3,4,5-triacetyloxy-6-azidooxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O9/c1-5(17)22-8-9(23-6(2)18)11(13(20)21-4)25-12(15-16-14)10(8)24-7(3)19/h8-12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUZMIKGOMUGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)N=[N+]=[N-])C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2,3,4-TRI-O-ACETYL-BETA-D-GLUCOPYRANURONOSYL AZIDE typically involves the following steps:

Acetylation: The starting material, D-glucuronic acid, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the triacetate derivative.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acetylation and azidation steps, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2,3,4-TRI-O-ACETYL-BETA-D-GLUCOPYRANURONOSYL AZIDE undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

Click Chemistry:

Common Reagents and Conditions

Sodium Azide: Used for the azidation step.

Acetic Anhydride: Used for acetylation.

Pyridine: Catalyst for acetylation.

Copper Catalysts: Used in click chemistry reactions.

Major Products Formed

Amines: Formed by reduction of the azide group.

Triazoles: Formed by click chemistry reactions with alkynes.

Scientific Research Applications

METHYL 2,3,4-TRI-O-ACETYL-BETA-D-GLUCOPYRANURONOSYL AZIDE has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex molecules, particularly in carbohydrate chemistry.

Biology: Utilized in the study of glycosylation processes and the development of glycosylated biomolecules.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs and prodrugs.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2,3,4-TRI-O-ACETYL-BETA-D-GLUCOPYRANURONOSYL AZIDE involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group is highly reactive and can undergo nucleophilic substitution, reduction, and click chemistry reactions. These reactions enable the compound to form a wide range of products, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate (CAS 572-09-8)

- Structural Differences : Replaces the azido group with a bromo substituent at position 4.

- Applications: Widely used as a glycosyl donor in carbohydrate chemistry due to the bromo group's reactivity in nucleophilic substitution reactions .

- Reactivity : The bromo substituent facilitates direct glycosidic bond formation under mild conditions, whereas the azido group in the target compound requires activation (e.g., via Staudinger ligation or click chemistry) .

Androsterone β-D-Glucuronide Triacetate Methyl Ester

- Structural Differences : Combines a steroid backbone (androsterone) with a β-D-glucuronide triacetate moiety.

- Applications : Used in biochemical studies to investigate steroid metabolism and excretion pathways, contrasting with the target compound’s role as a synthetic building block .

- Functional Groups : Shares acetylated hydroxyls but lacks the azido group, limiting its utility in click chemistry .

11-Azido-3,6,9-trioxaundecan-1-amine

- Structural Differences : Features a polyethylene glycol (PEG) chain with an azido terminal group.

- Applications : Employed in bioconjugation for drug delivery systems due to PEG’s hydrophilicity, whereas the target compound’s carbohydrate backbone is suited for glycan synthesis .

- Reactivity : Both compounds utilize azides for click chemistry, but the PEG chain enhances solubility in aqueous systems .

Research Findings and Functional Insights

- Azido Group Utility : The azido group in Methyl 3,4,5-tris(acetyloxy)-6-azidooxane-2-carboxylate enables efficient conjugation with alkynes, making it superior to bromo or PEG-azido analogs in bioorthogonal labeling .

- Steric Effects : Compared to bulkier analogs like the androsterone derivative, the target compound’s compact structure enhances reactivity in solid-phase peptide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.